molecular formula C9H10ClNO2 B556779 2-Chloro-L-phenylalanine CAS No. 103616-89-3

2-Chloro-L-phenylalanine

Cat. No.: B556779
CAS No.: 103616-89-3
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-QMMMGPOBSA-N
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Description

2-Chloro-L-phenylalanine: is an organic compound that is a derivative of phenylalanine, an essential amino acid. It contains a chlorine atom in its structure, which distinguishes it from its parent compound. This compound is commonly used in biochemical research due to its unique properties .

Scientific Research Applications

2-Chloro-L-phenylalanine has a wide range of applications in scientific research:

Safety and Hazards

2-Chloro-L-phenylalanine should be handled with care. Avoid breathing dust and contact with skin and eyes . Wear protective clothing, gloves, safety glasses, and dust respirator . Use dry clean up procedures and avoid generating dust .

Future Directions

2-Chloro-L-phenylalanine has been used as an internal standard in metabolomics studies . This suggests that it could have potential applications in the field of metabolomics and other related areas of research.

Mechanism of Action

Target of Action

2-Chloro-L-phenylalanine is a non-proteinogenic amino acid and a chlorinated derivative of the essential amino acid L-phenylalanine . It is commonly used as a chemical reagent in biochemical research, often in enzyme-catalyzed reactions . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of L-phenylalanine, it may interact with the same targets and pathways as L-phenylalanine. L-Phenylalanine is known to be involved in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae

Biochemical Pathways

The biochemical pathways involving this compound are not well-studied. Given its structural similarity to L-phenylalanine, it might be involved in similar metabolic pathways. L-Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction

Pharmacokinetics

It is known that the compound is slightly soluble in ethanol and insoluble in water , which could impact its bioavailability.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

2-Chloro-L-phenylalanine plays a role in various biochemical reactions. It is commonly used in enzyme-catalyzed reactions as a reaction substrate or catalyst . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and can vary depending on the specific cellular context. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-L-phenylalanine typically involves the chlorination of phenylalanine. One common method is to react phenylalanine with a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 4-Chloro-L-phenylalanine
  • 4-Amino-L-phenylalanine hydrochloride
  • 4-Chloro-DL-phenylalanine
  • 3,4-Dihydroxy-L-phenylalanine

Comparison: 2-Chloro-L-phenylalanine is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical properties and reactivity. For example, 4-Chloro-L-phenylalanine has the chlorine atom at a different position, leading to variations in its reactivity and applications .

Properties

IUPAC Name

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375799
Record name 2-Chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103616-89-3
Record name 2-Chloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103616-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?

A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that this compound acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of this compound. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.

Q2: What is the significance of studying deuterium KIE in the deamination of this compound by L-phenylalanine dehydrogenase?

A2: Determining the deuterium KIE during the deamination of this compound by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.

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